

# Spectroscopic Profile of 2,2-Bis(hydroxymethyl)propionic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,2-Bis(hydroxymethyl)propionic acid

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2,2-Bis(hydroxymethyl)propionic acid**. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the corresponding experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2,2-Bis(hydroxymethyl)propionic acid**, providing key insights into its molecular structure.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2,2-Bis(hydroxymethyl)propionic acid** is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Signal Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Solvent
-CH <sub>3</sub>	~1.05	Singlet	DMSO-d <sub>6</sub>
-CH <sub>2</sub> OH	~3.45	Singlet	DMSO-d <sub>6</sub>
-OH and -COOH	Broad Signal	Singlet	DMSO-d <sub>6</sub>

Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are often observed as a broad singlet and can be concentration and temperature-dependent. In D<sub>2</sub>O, these labile protons exchange with deuterium and the corresponding signals disappear.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Signal Assignment	Chemical Shift ( $\delta$ ) in ppm	Solvent
-CH <sub>3</sub>	~17.5	DMSO-d <sub>6</sub>
-C(CH <sub>2</sub> ) <sub>2</sub>	~50.0	DMSO-d <sub>6</sub>
-CH <sub>2</sub> OH	~65.0	DMSO-d <sub>6</sub>
-COOH	~175.0	DMSO-d <sub>6</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,2-Bis(hydroxymethyl)propionic acid** shows characteristic absorption bands for its hydroxyl and carboxylic acid moieties.

Vibrational Mode	Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic acid)	3300 - 2500	Broad, Strong
O-H stretch (Alcohol)	~3350	Broad, Strong
C-H stretch	~2950	Medium
C=O stretch (Carboxylic acid)	~1700	Strong
C-O stretch	~1200 - 1300	Strong
O-H bend	~1400	Medium

## Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectroscopic data presented above. Instrument-specific parameters may require optimization.

### NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **2,2-Bis(hydroxymethyl)propionic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## IR Spectroscopy Protocol

### Sample Preparation (KBr Pellet Method):

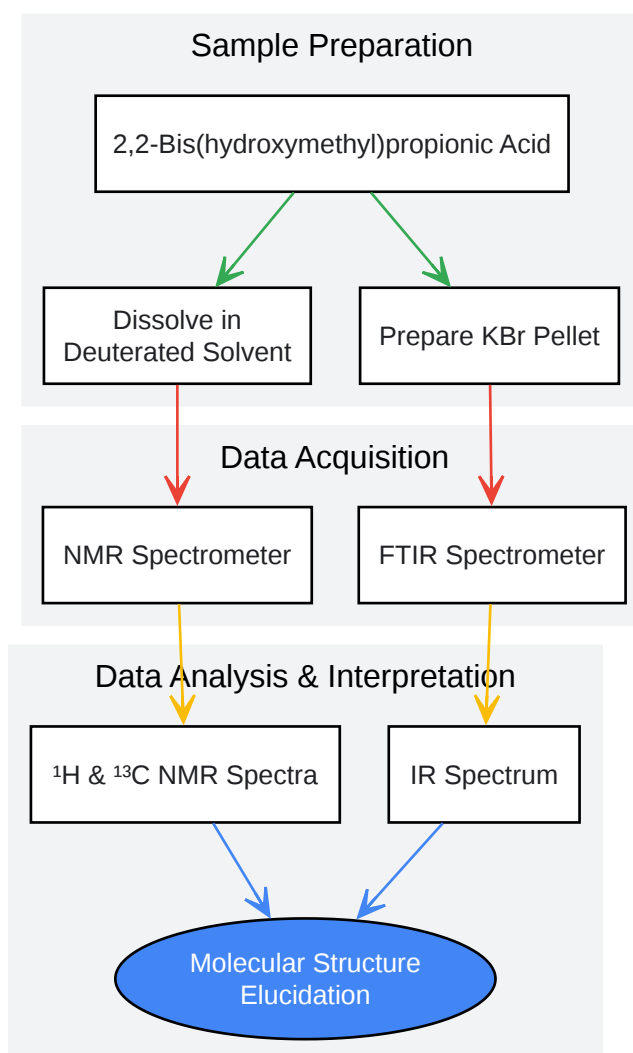
- Thoroughly grind a small amount (1-2 mg) of **2,2-Bis(hydroxymethyl)propionic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Place the resulting fine powder into a pellet press.
- Apply pressure to form a thin, transparent pellet.

### Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet containing the sample in the sample holder.
  - Acquire the IR spectrum of the sample over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **2,2-Bis(hydroxymethyl)propionic acid**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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